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molecular formula C9H13BrO B3078733 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde CAS No. 1053265-66-9

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

Cat. No. B3078733
M. Wt: 217.1 g/mol
InChI Key: WDLIXFKCKLKMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759520B2

Procedure details

A 3-necked round bottom flask equipped with a nitrogen inlet, a thermometer and an outlet connected to a scrubber containing a solution of 2M NaOH was charged with anhydrous chloroform (15 ml) and anhydrous N,N-dimethylformamide (2.5 ml (32.3 mmol). The solution was cooled to ˜3° C. (internal temperature) under nitrogen before phosphorus tribromide (2.8 ml, 30.0 mmol) was introduced dropwise at a rate so that the reaction was maintained at ˜3° C. After the addition was complete the reaction was allowed to warm slowly to ˜10° C. and then the temperature was raised to 70° C. where it was maintained for 30 min. The reaction was cooled to rt and 4,4-dimethylcyclohexanone (1.4 g, 11.1 mmol) was added slowly over 20 min. After the addition was complete the reaction was warmed to 70° C. and it was stirred for 1.5 h. The mixture was then cooled to rt and poured onto a solution of 4M sodium acetate (15 ml). The pH of the resulting solution was adjusted to ˜7 using a solution of 5M NaOH and the mixture was then extracted with heptanes (×5). The combined organic fractions were dried (Na2SO4), filtered and concentrated under reduced pressure to give 2-bromo-5,5-dimethyl-cyclohex-1-ene carbaldehyde as a yellow oil (1.4 g, 58%). 1H NMR (MeOD) □ 10.05 (1H, s), 2.82 (2H, m), 2.10 (2H, m), 1.59 (2H, t), 0.96 (6H, s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].P(Br)(Br)[Br:4].[CH3:7][C:8]1([CH3:15])[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1.[C:16]([O-:19])(=O)C.[Na+]>CN(C)C=O.C(Cl)(Cl)Cl>[Br:4][C:11]1[CH2:12][CH2:13][C:8]([CH3:15])([CH3:7])[CH2:9][C:10]=1[CH:16]=[O:19] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1(CCC(CC1)=O)C
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
it was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-necked round bottom flask equipped with a nitrogen inlet
ADDITION
Type
ADDITION
Details
was introduced dropwise at a rate so that the reaction
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to ˜10° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 70° C. where it
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with heptanes (×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(CC(CC1)(C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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